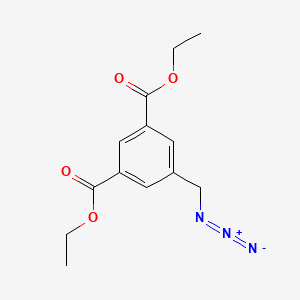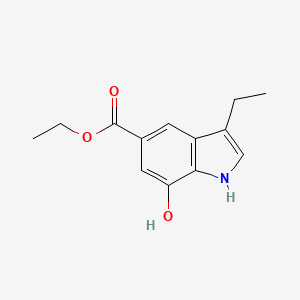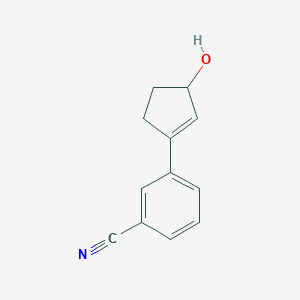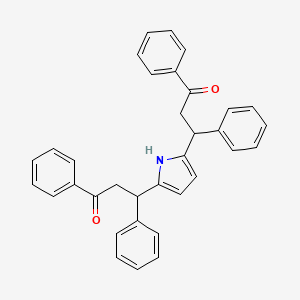
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15N3O4. It is a derivative of benzene-1,3-dicarboxylic acid, where the hydrogen atoms at positions 1 and 3 are replaced by diethyl ester groups, and the hydrogen atom at position 5 is replaced by an azidomethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl benzene-1,3-dicarboxylate.
Bromination: The esterified compound is then brominated at the 5-position using bromine in the presence of a catalyst like iron(III) bromide to form diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for esterification and bromination steps, and large-scale batch reactors for the azidation step. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azidomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, and other nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted benzene-1,3-dicarboxylates.
Reduction: Diethyl 5-(aminomethyl)benzene-1,3-dicarboxylate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: It is used in bioconjugation reactions, where the azide group reacts with alkynes to label biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the triazole derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate: Similar structure but with a bromomethyl group instead of an azidomethyl group.
Diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation. This makes it a valuable compound in the synthesis of triazoles and other bioactive molecules .
Properties
CAS No. |
918810-61-4 |
|---|---|
Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-12(17)10-5-9(8-15-16-14)6-11(7-10)13(18)20-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
XTMQGPUDUOMUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)


![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)



![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
